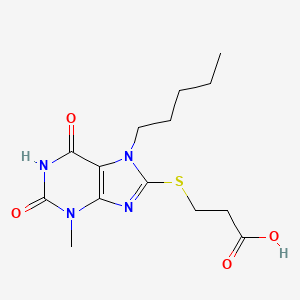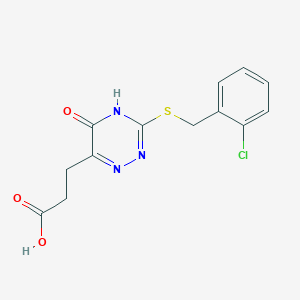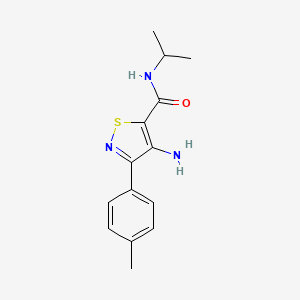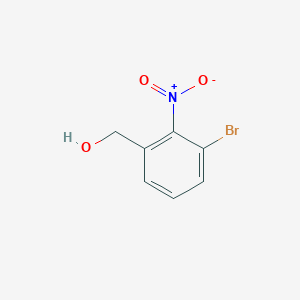
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are G protein-coupled receptors that are activated by uracil nucleotides. MRS2578 is a potent and selective antagonist of P2Y6 receptors, and it has been used in various scientific research applications.
Wirkmechanismus
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid acts as a selective antagonist of P2Y6 receptors, which are expressed in various tissues, including immune cells, the central nervous system, and the gastrointestinal tract. P2Y6 receptors are activated by uracil nucleotides, and their activation leads to the release of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. By blocking P2Y6 receptor activation, 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can inhibit inflammation and immune responses.
Biochemical and Physiological Effects:
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, and it can also inhibit the migration of immune cells to sites of inflammation. In vivo studies have shown that 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has several advantages for lab experiments, including its potency and selectivity for P2Y6 receptors. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid. One area of research could focus on the development of more potent and selective P2Y6 receptor antagonists for use in therapeutic applications. Another area of research could focus on the role of P2Y6 receptors in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Synthesemethoden
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-pentylxanthine, which is then reacted with thionyl chloride to form 3-methyl-7-pentylxanthine-8-thiol. The thiol group is then protected with a tert-butyldimethylsilyl (TBDMS) group, and the resulting compound is reacted with 3-bromopropionic acid to form 3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has been used in various scientific research applications, including the study of P2Y6 receptor signaling pathways, the role of P2Y6 receptors in inflammation and immune responses, and the development of potential therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-5-7-18-10-11(17(2)13(22)16-12(10)21)15-14(18)23-8-6-9(19)20/h3-8H2,1-2H3,(H,19,20)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAYRYQXKPQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2704778.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2704780.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2704781.png)






![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2704790.png)
![2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2704793.png)
